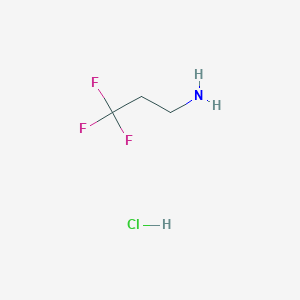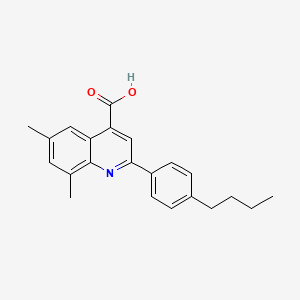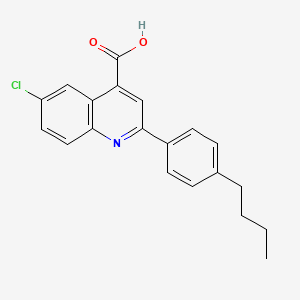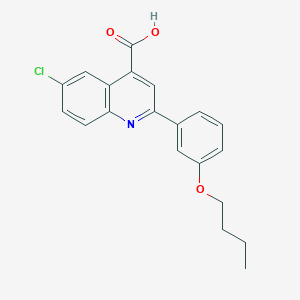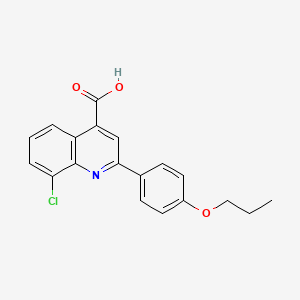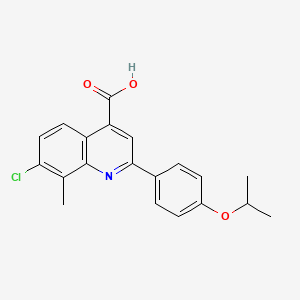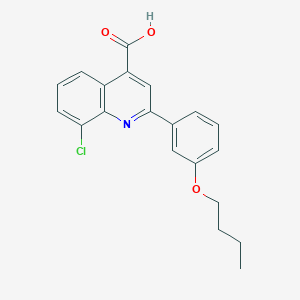
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H25N3O2 and its molecular weight is 279.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Cyclization Strategies
An asymmetric synthesis method using a nitrile anion cyclization strategy highlights the efficient creation of N-tert-butyl disubstituted pyrrolidines. This process achieves high yields and enantiomeric excess (ee) through a series of steps starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, demonstrating the compound's role in synthesizing chiral pyrrolidine derivatives with potential relevance in pharmaceutical chemistry (Chung et al., 2005).
Enabling Access to Novel Inhibitors
The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases its function as a precursor in the development of macrocyclic inhibitors, particularly targeting Tyk2, which is crucial for designing novel therapeutic agents (Sasaki et al., 2020).
Structural and Thermal Analysis
Research involving the synthesis, characterization, thermal, X-ray, and density functional theory (DFT) analyses of related compounds underscores the importance of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate derivatives in studying molecular structures and interactions, which are pivotal in the design of materials and drugs (Çolak et al., 2021).
Intermediate in Anticancer Drug Synthesis
The compound serves as a critical intermediate in synthesizing small molecule anticancer drugs, demonstrating its utility in the pipeline of drug discovery and development, especially concerning signaling pathways implicated in cancer (Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRYMXJQVHVJHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
